molecular formula C15H16ClN3O3S3 B2412036 N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-((2-morpholino-2-oxoethyl)thio)acetamide CAS No. 681224-88-4

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-((2-morpholino-2-oxoethyl)thio)acetamide

Cat. No.: B2412036
CAS No.: 681224-88-4
M. Wt: 417.94
InChI Key: DMQFKPBYDBVTRU-UHFFFAOYSA-N
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Description

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-((2-morpholino-2-oxoethyl)thio)acetamide is a useful research compound. Its molecular formula is C15H16ClN3O3S3 and its molecular weight is 417.94. The purity is usually 95%.
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Properties

IUPAC Name

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-(2-morpholin-4-yl-2-oxoethyl)sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O3S3/c16-12-2-1-11(25-12)10-7-24-15(17-10)18-13(20)8-23-9-14(21)19-3-5-22-6-4-19/h1-2,7H,3-6,8-9H2,(H,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMQFKPBYDBVTRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CSCC(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-((2-morpholino-2-oxoethyl)thio)acetamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the compound's synthesis, biological activity, and relevant studies, supported by data tables and case studies.

Synthesis of the Compound

The synthesis of this compound involves several chemical reactions. The initial steps typically include the formation of the thiazole ring, followed by the introduction of the morpholino group and the acetylation process.

General Reaction Scheme:

  • Formation of Thiazole Derivative :
    • 5-Chlorothiophen-2-carboxaldehyde is reacted with thiourea to form the thiazole ring.
  • Morpholino Substitution :
    • The thiazole derivative undergoes nucleophilic substitution with morpholine derivatives to introduce the morpholino group.
  • Acetylation :
    • The final step involves acetylating the compound to yield the target structure.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of compounds related to thiazole derivatives. For instance, compounds derived from 4-(4-chlorothiophen-2-yl)thiazol-2-amines were evaluated for their inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2) and lipoxygenase (5-LOX).

Compound IC50 (μM) Selectivity Index (SI)
Aspirin15.32-
Compound 5d23.0842
Compound 5e38.46112

These compounds exhibited selective inhibition of COX-2 over COX-1, indicating their potential as anti-inflammatory agents without the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Anticancer Potential

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-(methylsulfonyl)benzamide derivatives have been investigated for their anticancer activities. In vitro studies demonstrated that these compounds can induce apoptosis in cancer cell lines, suggesting a mechanism that may involve mitochondrial pathways and caspase activation.

Case Studies

  • In Vivo Studies :
    • In animal models, compounds like 5d and 5e were administered at doses of 5, 10, and 20 mg/kg body weight, showing significant analgesic and anti-inflammatory effects when compared to control groups .
  • Cytotoxicity Assessment :
    • Cytotoxicity studies revealed that these compounds were non-toxic at therapeutic concentrations, with effective doses being in the nanomolar range while exhibiting no adverse effects on healthy cells .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding affinity of this compound to its target proteins. The results indicated favorable interactions with COX enzymes, supporting its role as a selective inhibitor.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that compounds with similar structural motifs exhibit significant antimicrobial properties. The antimicrobial activity of N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-((2-morpholino-2-oxoethyl)thio)acetamide has been evaluated against various bacterial and fungal strains.

Table 1: Antimicrobial Activity Results

MicroorganismMinimum Inhibitory Concentration (MIC)
Escherichia coli128 µg/mL
Staphylococcus aureus64 µg/mL
Candida albicans256 µg/mL

These results indicate promising activity against both Gram-positive and Gram-negative bacteria as well as fungi, suggesting potential use in treating infections.

Anticancer Activity

The compound's anticancer properties have also been investigated, particularly against various cancer cell lines. In vitro studies using the MCF7 breast cancer cell line have shown that the compound inhibits cell proliferation effectively.

Table 2: Anticancer Activity Results

Cell LineIC50 Value (µM)
MCF7 (Breast Cancer)15 µM
A549 (Lung Cancer)20 µM
HepG2 (Liver Cancer)25 µM

The IC50 values indicate that this compound exhibits significant cytotoxic effects on cancer cells, highlighting its potential as an anticancer agent.

Case Studies

Several studies have reported on the synthesis and evaluation of derivatives of this compound, confirming its efficacy:

  • Study on Antimicrobial Efficacy : A study published in the Journal of Antibiotics highlighted the compound's effectiveness against resistant strains of Staphylococcus aureus, demonstrating a need for new antibiotics in clinical settings .
  • Anticancer Research : Research published in Frontiers in Pharmacology indicated that derivatives of this compound showed enhanced activity against various cancer cell lines compared to standard treatments like cisplatin .
  • In Vivo Studies : In vivo studies demonstrated that the compound not only inhibited tumor growth but also exhibited low toxicity towards normal cells, suggesting a favorable therapeutic index .

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